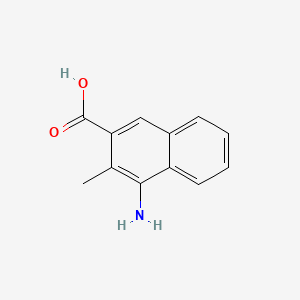

4-Amino-3-methylnaphthalene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-3-methylnaphthalene-2-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₁NO₂ It is a derivative of naphthalene, featuring an amino group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Amino-3-methylnaphthalene-2-carboxylic acid can be synthesized through several methods:

Reaction with Trifluoromethanesulfonic Anhydride and Suzuki Coupling Agents: This method involves the reaction of trifluoromethanesulfonic anhydride with suitable Suzuki coupling agents.

Reaction with Thionyl Chloride: Another method involves reacting thionyl chloride with naphthalene or naphthoic acid.

Industrial Production Methods

The industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-methylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Alcohols or aldehydes

Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

4-Amino-3-methylnaphthalene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Wirkmechanismus

The mechanism of action of 4-Amino-3-methylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-1-naphthoic acid: Similar structure but lacks the methyl group at the 3-position.

3-Amino-2-naphthoic acid: Similar structure but lacks the amino group at the 4-position.

2-Amino-3-methylnaphthalene: Similar structure but lacks the carboxylic acid group.

Uniqueness

4-Amino-3-methylnaphthalene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a carboxylic acid group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

4-Amino-3-methylnaphthalene-2-carboxylic acid (also known as 4-Amino-2-methyl-3-naphthoic acid) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₁H₉N₃O₂

- Molecular Weight : 201.21 g/mol

This compound features an amino group and a carboxylic acid group, which are critical for its biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Interaction with Biomolecules : The amino and carboxyl groups facilitate interactions with proteins and nucleic acids, which may influence various cellular processes.

Therapeutic Applications

Research indicates potential therapeutic applications in the following areas:

- Cancer Treatment : Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including leukemia and lung cancer cells. The compound's ability to modulate signaling pathways related to cell proliferation is under investigation .

- Neuroprotection : Given its antioxidant properties, there is interest in exploring its role in protecting neuronal cells from damage associated with conditions like Alzheimer's disease .

Case Studies

- In Vitro Studies :

-

Mechanistic Insights :

- Research has indicated that the compound may activate specific signaling pathways that lead to apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers following treatment with the compound.

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | RS4;11 (Leukemia) | <2 | Apoptosis induction |

| Study B | NCI-H1299 (Lung Cancer) | 1.65 | Signaling pathway modulation |

Eigenschaften

IUPAC Name |

4-amino-3-methylnaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-10(12(14)15)6-8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRLOYGGEHKCNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723621 |

Source

|

| Record name | 4-Amino-3-methylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104338-57-0 |

Source

|

| Record name | 4-Amino-3-methylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.